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OxathiolanU-(-)-alpha

Cat. No.: B12755964
CAS No.: 149819-45-4
M. Wt: 230.24 g/mol
InChI Key: BNVOMPQTQUUYHU-BQBZGAKWSA-N
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Description

General Significance of Oxathiolane Structural Motifs in Modern Chemistry

Oxathiolane rings are versatile structural units found in a variety of biologically active compounds and serve as crucial intermediates in organic synthesis. libretexts.org Their unique arrangement of heteroatoms imparts specific chemical properties and reactivity patterns. The presence of both a soft sulfur atom and a hard oxygen atom within the same ring allows for selective chemical transformations, making them valuable synthons for constructing more complex molecules.

The synthesis of the 1,3-oxathiolane (B1218472) ring is most commonly achieved through the acid-catalyzed cyclocondensation of an aldehyde with 2-mercaptoethanol. This method, along with others such as those utilizing 1,4-dithiane-2,5-diol, provides access to a wide array of substituted oxathiolanes. These derivatives are not only targets of study in their own right but also serve as protected forms of carbonyl compounds, highlighting their utility in synthetic organic chemistry. The stability of the oxathiolane ring is moderate, and it can undergo various reactions such as oxidation of the sulfur atom to form sulfoxides and sulfones, or ring-opening reactions, further expanding its synthetic potential. google.com

The significance of oxathiolane motifs extends to their role as core components of several approved therapeutic agents, particularly in the realm of antiviral drugs. Their ability to mimic the furanose ring of natural nucleosides allows them to act as effective inhibitors of viral enzymes.

Importance of Chiral Oxathiolanes in Synthetic Methodology and Stereochemical Control

The introduction of chirality into the oxathiolane ring dramatically increases its importance in modern synthetic chemistry, particularly in the field of asymmetric synthesis. Chiral oxathiolanes are key precursors for the synthesis of enantiomerically pure pharmaceuticals, where the specific stereochemistry of the molecule is critical for its biological activity. The stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

A prime example of the importance of chiral oxathiolanes is in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) like Lamivudine and Emtricitabine, which are cornerstone therapies for HIV and Hepatitis B. researchgate.netgoogleapis.com These drugs are 1,3-oxathiolane nucleoside analogues, and their antiviral activity is dependent on their specific cis-(2R,5S) configuration. The synthesis of these compounds requires precise control over the stereochemistry at two key chiral centers within the oxathiolane ring.

To achieve this stereochemical control, various synthetic strategies have been developed, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis. researchgate.nethsppharma.com Chiral auxiliaries, such as L-menthol, can be employed to introduce diastereoselectivity, allowing for the separation of the desired stereoisomer. google.com Enzymatic methods, utilizing lipases or other enzymes, offer a green and highly selective approach to resolve racemic mixtures of oxathiolane intermediates, providing access to the enantiopure compounds required for drug synthesis. researchgate.netCurrent time information in Bangalore, IN.researchgate.net The ability to control and verify the stereochemistry of these intermediates, often using techniques like chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for the successful synthesis of the final active pharmaceutical ingredient. researchgate.net

Overview of OxathiolanU-(-)-alpha within the Context of Chiral Oxathiolane Research

Within the extensive research on chiral oxathiolanes, specific intermediates have been synthesized and characterized as key building blocks for various nucleoside analogues. While the exact term "this compound" is not standard nomenclature, it logically refers to a specific chiral oxathiolane intermediate intended for the synthesis of a uridine-based nucleoside analogue.

Based on established chemical nomenclature conventions, the components of the name can be interpreted as follows:

Oxathiolan : Indicates the core five-membered ring structure containing one oxygen and one sulfur atom.

U : Likely denotes a uracil (B121893) moiety, or a protected derivative thereof, attached to the oxathiolane ring, positioning the compound as a precursor to a uridine (B1682114) nucleoside analogue.

(-) : This symbol signifies that the compound is levorotatory, meaning it rotates plane-polarized light to the left. This is an experimentally determined physical property. pressbooks.pub

alpha (α) : In the context of nucleoside chemistry, 'alpha' typically describes the stereochemistry at the anomeric carbon (C1' of a natural nucleoside, which corresponds to C2 of the 1,3-oxathiolane ring in these analogues). An 'alpha' configuration indicates that the substituent at this position is on the opposite side of the ring plane relative to the substituent at C4 (which corresponds to the C4' of a natural nucleoside). iupac.org

Therefore, "this compound" represents a specific levorotatory, alpha-anomeric oxathiolane derivative linked to a uracil base. The synthesis of such a compound would be a critical step in the development of novel antiviral agents that expand upon the structural and functional motifs of established drugs like Lamivudine. Research into such specific derivatives is driven by the need to overcome drug resistance and improve the therapeutic window of existing treatments. The stereoselective synthesis of these molecules is paramount, as the alpha and beta anomers, as well as their respective enantiomers, can have significantly different biological activities.

Asymmetric Synthesis of Oxathiolane Frameworks

Asymmetric synthesis is paramount in producing single-enantiomer pharmaceuticals. For chiral oxathiolanes, the primary goal is to control the stereocenters at the C2 and C5 positions of the ring. Various strategies have been developed to achieve high levels of stereoselectivity.

Catalytic Asymmetric Approaches in Oxathiolane Synthesis

Catalytic methods offer an efficient and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of a single enantiomer.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.orgrsc.orgcam.ac.uk While specific applications to this compound are not extensively detailed in the literature, the principles of organocatalysis are applicable. For instance, proline and its derivatives are effective catalysts for asymmetric aldol and Michael reactions, which can be key steps in the formation of chiral building blocks for oxathiolane synthesis. cam.ac.uk The formation of the oxathiolane ring often involves the reaction of an aldehyde with a thiol, a process that can be rendered asymmetric by a chiral organocatalyst.

Catalyst TypeReaction TypePotential Application in Oxathiolane Synthesis
Proline-derived catalystsAldol ReactionSynthesis of chiral β-hydroxy carbonyl compounds as precursors.
Chiral AminesMichael AdditionAsymmetric formation of C-S bonds.
Chiral Phosphoric AcidsCyclization ReactionsEnantioselective formation of the oxathiolane ring.

Transition metal catalysis is a well-established method for asymmetric synthesis. frontiersin.org In the context of oxathiolane synthesis, Lewis acid-mediated reactions are particularly relevant. For the crucial step of coupling the oxathiolane ring with a nucleobase, various Lewis acids are employed to control the stereoselectivity of the N-glycosylation. A notable example is the use of Zirconium (IV) chloride (ZrCl₄) as a mild and inexpensive catalyst that activates the oxathiolane substrate for stereoselective N-glycosylation, leading to the preferential formation of a single isomer. manipal.eduresearchgate.net Similarly, stannic chloride (SnCl₄) has been used to achieve exclusive formation of the β-anomer in the coupling of oxathiolane intermediates with silylated cytosine. nih.gov

CatalystSubstratesSelectivityReference
Zirconium (IV) chloride (ZrCl₄)1,3-oxathiolane acetate (B1210297), silylated nucleobaseHigh stereoselectivity for a single isomer manipal.eduresearchgate.net
Stannic chloride (SnCl₄)Oxathiolane intermediate, silylated cytosineExclusive formation of the β-anomer nih.gov

Enzymatic methods offer high stereoselectivity under mild reaction conditions, making them an attractive green alternative for the synthesis of enantiopure pharmaceuticals. nih.govpharmasalmanac.comnih.gov Lipases are commonly employed for the kinetic resolution of racemic oxathiolane derivatives. For example, Candida antarctica lipase (B570770) B (CAL-B) and surfactant-treated Subtilisin Carlsberg (STS) have been successfully used in the dynamic kinetic resolution (DKR) of oxathiolane precursors. nih.govacs.org This approach allows for the conversion of a racemic mixture into a single desired enantiomer with high efficiency. acs.orgresearchgate.net These enzymatic resolutions are crucial in obtaining the specific enantiomers required for nucleoside analogues. nih.govacs.org

EnzymeReaction TypeSubstrateOutcome
Candida antarctica lipase B (CAL-B)Dynamic Kinetic ResolutionRacemic oxathiolan-5-onesHigh conversion to a single enantiomer
Subtilisin Carlsberg (STS)Dynamic Kinetic ResolutionRacemic oxathiolane intermediatesEnantiopure oxathiolane precursors
Mucor miehei lipaseResolutionRacemic oxathiolane estersSeparation of enantiomers

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.orgyork.ac.uk In the synthesis of oxathiolane nucleosides, chiral auxiliaries attached to the oxathiolane ring can direct the stereoselective coupling with the nucleobase. A widely used strategy involves the use of an L-menthyl group as a chiral auxiliary. nih.gov The L-menthyl ester function provides anchimeric assistance, stabilizing an oxonium ion intermediate and leading to high β-selectivity during N-glycosylation. nih.gov After the desired stereochemistry is established, the auxiliary can be removed. wikipedia.orgyork.ac.uk

Diastereoselective Syntheses of Oxathiolane Derivatives

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible diastereomers. In the synthesis of this compound, controlling the relative stereochemistry of the substituents on the oxathiolane ring is critical. The coupling of a racemic or diastereomeric mixture of an oxathiolane intermediate with a nucleobase can be controlled to yield a single desired diastereomer. Lewis acids play a crucial role in this process by chelating to the oxathiolane intermediate, thereby directing the incoming nucleobase to a specific face of the molecule. nih.gov This approach, often referred to as substrate-controlled diastereoselection, is a key strategy in the industrial production of related nucleoside analogues. google.comacs.org

Synthetic Methodologies for Chiral Oxathiolanes, with Emphasis on Stereoselective Approaches to this compound

The synthesis of chiral 1,3-oxathiolanes, such as this compound, is a significant area of research, largely driven by their importance as core structures in antiviral nucleoside analogues. The primary challenge lies in controlling the stereochemistry at the two chiral centers of the oxathiolane ring. Various methodologies have been developed to achieve high stereoselectivity, which can be broadly categorized into approaches using chiral auxiliaries, enzymatic resolutions, and stereoselective coupling reactions.

A common strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of the ring formation. For instance, L-menthol has been employed as a chiral auxiliary in the synthesis of lamivudine, a well-known 1,3-oxathiolane nucleoside. acs.orgacs.org In this approach, a chiral auxiliary-bearing oxathiolane lactol undergoes reactions where the auxiliary guides the formation of the desired stereoisomer. acs.org This method often involves dynamic kinetic resolution, where a single desired isomer is selectively crystallized from a mixture, driving the equilibrium towards its formation. acs.org

Another powerful technique is the enzymatic resolution of racemic intermediates. Lipases, such as Pseudomonas fluorescens lipase, have been used to resolve racemic α-acetoxy sulfide intermediates. nih.gov This enzymatic process selectively hydrolyzes one enantiomer, allowing for the separation of the desired chiral precursor, which can then be cyclized to form the enantiopure oxathiolane. nih.gov The high stereoselectivity, efficiency, and mild reaction conditions make enzymatic methods an attractive and environmentally friendly option. nih.gov

Stereoselective glycosylation is a crucial step in the synthesis of oxathiolane nucleosides like this compound, which is formally named 1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione. nih.gov This step involves coupling the chiral oxathiolane ring with a nucleobase. nih.gov The use of Lewis acids, such as Zirconium (IV) chloride (ZrCl4), has been shown to be effective in catalyzing the N-glycosylation step, leading to the preferential formation of a single nucleoside isomer with high chemical efficiency and stereoselectivity. acs.org

Method Key Reagents/Catalysts Description Reference
Chiral AuxiliaryL-mentholDirects stereochemistry during ring formation, often coupled with dynamic kinetic resolution. acs.orgacs.org
Enzymatic ResolutionLipases (e.g., Pseudomonas fluorescens)Selective hydrolysis of a racemic intermediate to yield an enantiopure precursor. nih.gov
Stereoselective GlycosylationLewis Acids (e.g., ZrCl4)Catalyzes the coupling of the oxathiolane sugar with a nucleobase with high stereocontrol. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O4S B12755964 OxathiolanU-(-)-alpha CAS No. 149819-45-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149819-45-4

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C8H10N2O4S/c11-3-7-14-6(4-15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7-/m0/s1

InChI Key

BNVOMPQTQUUYHU-BQBZGAKWSA-N

Isomeric SMILES

C1[C@H](O[C@@H](S1)CO)N2C=CC(=O)NC2=O

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=O)NC2=O

Origin of Product

United States

Novel Annulation and Cyclization Strategies for Oxathiolane Ring Construction

One established method for forming the oxathiolane ring is through the condensation of a suitable aldehyde or ketone with a mercapto alcohol. tandfonline.comresearchgate.net For example, chiral mercapto alcohols derived from amino acids like S-leucine can react with aldehydes in the presence of a catalyst like boron trifluoride etherate to yield 2,4-disubstituted-1,3-oxathiolanes as a mixture of diastereomers. tandfonline.comresearchgate.net

More recent strategies have explored different bond-forming approaches to improve efficiency and utilize readily available starting materials. Sulfenyl chloride chemistry represents an innovative approach where the oxathiolane framework is constructed from acyclic precursors. acs.orgnih.gov This method can use commodity chemicals like chloroacetic acid, vinyl acetate (B1210297), and sodium thiosulfate, making it a cost-effective and supply-centered synthesis route. acs.orgnih.gov

1,3-dipolar cycloaddition reactions offer another pathway to substituted 1,3-oxathiolanes. These reactions can involve the cycloaddition of carbonyl ylides to thioketones or, conversely, thiocarbonyl ylides to carbonyl compounds. tandfonline.com These methods provide a direct route to the heterocyclic ring system.

Furthermore, various cyclization strategies are employed in carbonyl-olefin metathesis. While not directly forming an oxathiolane in all cases, these methods showcase advanced techniques for ring construction that can be adapted for heterocyclic synthesis. mdpi.com For instance, intramolecular cyclization between an olefin and a carbonyl group, catalyzed by metal alkylidenes, can produce various five-, six-, and seven-membered rings. mdpi.com The principles of such ring-closing metathesis reactions are influential in the development of new synthetic pathways for complex heterocyclic scaffolds.

Strategy Starting Materials Key Features Reference
CondensationChiral Mercapto Alcohol + AldehydeCatalyst-driven (e.g., BF3·OEt2), forms diastereomeric mixtures. tandfonline.com
Sulfenyl Chloride ChemistryChloroacetic acid, vinyl acetate, sodium thiosulfateUtilizes low-cost, commodity chemicals for acyclic construction. acs.orgnih.gov
1,3-Dipolar CycloadditionCarbonyl ylides + Thioketones (or vice versa)Direct cycloaddition route to the oxathiolane ring. tandfonline.com
Intramolecular CyclizationOlefinic KetonesMetal-catalyzed ring-closing metathesis to form cyclic compounds. mdpi.com

Post Cyclization Derivatization and Functionalization of Oxathiolane Scaffolds

Principles of Chirality and Stereoisomerism in Oxathiolane Structures

The concept of chirality is fundamental to understanding the stereochemistry of oxathiolane structures. Chirality, derived from the Greek word for 'hand' (cheir), describes an object that is non-superimposable on its mirror image. utexas.edulibretexts.orglibretexts.org In organic molecules, the most common source of chirality is a tetrahedral carbon atom bonded to four different substituents, known as a chiral center or stereocenter. utexas.edumsu.edu The presence of one or more such centers in an oxathiolane molecule gives rise to stereoisomers—compounds with the same molecular formula and connectivity but different spatial arrangements of their atoms. utexas.edulibretexts.org

Stereoisomers that are non-superimposable mirror images of each other are called enantiomers. utexas.edulibretexts.orgmsu.edu Enantiomers possess identical physical properties like melting point and boiling point but differ in their interaction with plane-polarized light. libretexts.org One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while its mirror image will rotate it an equal amount in the counterclockwise direction (levorotatory, (-)). daneshyari.compharmacy180.com A molecule that lacks chirality is termed achiral; it is superimposable on its mirror image and often possesses an element of symmetry, such as a plane of symmetry. utexas.edulibretexts.org

For an oxathiolane ring, which is a five-membered heterocycle containing one oxygen and one sulfur atom, chirality can arise from substituted carbon atoms within the ring. The number of possible stereoisomers for a molecule can be predicted by the 2^n rule, where 'n' is the number of chiral centers. utexas.edu Therefore, an oxathiolane derivative with two chiral centers can have a maximum of four stereoisomers. utexas.edu These stereoisomers can exist as pairs of enantiomers. Stereoisomers that are not mirror images of each other are known as diastereomers. utexas.edu The specific three-dimensional arrangement of the atoms in a chiral molecule is its absolute configuration. wikipedia.org

Methodologies for Stereochemical Assignment and Absolute Configuration Determination

Determining the precise spatial arrangement of atoms, or absolute configuration, of a chiral oxathiolane is crucial for understanding its chemical and biological properties. The absolute configuration is a definitive stereochemical description, commonly designated using the Cahn-Ingold-Prelog (CIP) priority rules, which label each chiral center as either R (from the Latin rectus, for right) or S (from sinister, for left). wikipedia.orglibretexts.org This system assigns priorities to the substituents attached to the chiral center based on atomic number. wikipedia.orgweebly.com It is important to note that the R or S designation is a formal nomenclature and does not predict whether the compound will be dextrorotatory (+) or levorotatory (-); this connection between configuration and optical rotation can only be established experimentally. pharmacy180.comwikipedia.org

Historically, the absolute configuration of a chiral compound was determined by relating it back to a standard of known configuration, such as (+)-glyceraldehyde, through chemical reactions that did not affect the stereocenter. wikipedia.org However, modern methods provide more direct determination. While X-ray crystallography is considered a "gold standard" for determining absolute stereochemistry to atomic resolution, it requires the formation of a suitable single crystal. daneshyari.comwikipedia.org Consequently, a range of spectroscopic and chiroptical techniques are widely employed as complementary and often more accessible methods. daneshyari.comwikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of oxathiolane derivatives. nih.gov High-resolution ¹H NMR spectroscopy, in particular, provides detailed information about the molecular structure. By analyzing parameters such as chemical shifts and vicinal H,H-coupling constants, it is possible to deduce the relative stereochemistry and conformational preferences of the molecule in solution. nih.gov For instance, the analysis of experimental coupling constants in 3-oxo-1,3-oxathiolane derivatives has been used to determine the equilibrium mixture of different conformations. nih.gov

NMR-based methods can be enhanced by the use of chiral shift reagents or by combining experimental data with computational modeling to provide a more complete picture of the molecule's three-dimensional structure. wikipedia.orgnih.gov The synergy between experimental NMR parameters and computed values allows for the identification of the relative populations of different conformers in solution, which is essential for a comprehensive stereochemical analysis. copernicus.org

Chiroptical methods are spectroscopic techniques that rely on the differential interaction of a chiral substance with left- and right-circularly polarized light. daneshyari.comresearchgate.net These techniques are exceptionally sensitive to the stereochemistry of a molecule. The two most prominent chiroptical methods are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). researchgate.netnih.gov

Optical Rotatory Dispersion (ORD) measures the variation of optical rotation as a function of the wavelength of light. researchgate.netnih.gov

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. researchgate.netnih.gov

A CD spectrum consists of positive and negative bands, and critically, the spectra of two enantiomers are mirror images of each other—equal in magnitude but opposite in sign. daneshyari.com This makes CD spectroscopy an invaluable tool for distinguishing between enantiomers and determining the absolute configuration of a chiral molecule by comparing the experimental spectrum with that of a known standard or with a spectrum predicted by quantum chemical calculations. chemistrywithatwist.com Electronic Circular Dichroism (ECD) probes electronic transitions, while Vibrational Circular Dichroism (VCD) probes vibrational transitions, offering complementary information on molecular stereochemistry. daneshyari.com

TechniquePrincipleApplication in Stereochemical Analysis
X-ray Crystallography Diffraction of X-rays by a single crystalProvides definitive absolute configuration. daneshyari.comwikipedia.org
NMR Spectroscopy Analysis of nuclear spin transitions in a magnetic fieldDetermines relative stereochemistry and conformational equilibria through analysis of coupling constants and chemical shifts. nih.gov
Circular Dichroism (CD) Differential absorption of left- and right-circularly polarized lightDistinguishes between enantiomers and helps assign absolute configuration by comparing experimental and theoretical spectra. daneshyari.comchemistrywithatwist.com
Optical Rotatory Dispersion (ORD) Wavelength-dependent measurement of optical rotationComplements CD in stereochemical studies. researchgate.netnih.gov

Conformational Analysis of Oxathiolane Ring Systems and their Derivatives

Saturated five-membered heterocyclic rings like oxathiolane are not planar. researchgate.netdalalinstitute.com They adopt puckered conformations to relieve the torsional strain that would be present in a planar structure. dalalinstitute.com The conformational landscape of these rings is often described by a process called pseudorotation, which involves continuous interconversion between various twisted and envelope forms. researchgate.net The two primary conformations for five-membered rings are the "envelope" (with four atoms in a plane and the fifth out of the plane) and the "half-chair" (with three atoms in a plane and the other two on opposite sides of the plane). nih.govdalalinstitute.com

For 1,3-oxathiolane derivatives, studies have shown that the half-chair conformation is often preferred. nih.gov For example, in 3-oxo-1,3-oxathiolane and its derivatives, two primary half-chair conformations, designated HC1 and HC2, were identified. In HC1, the oxygen atom (O1) is above and the C5 carbon is below a reference plane, while in the alternative HC2 form, O1 is below and C5 is above this plane. nih.gov The specific substituents on the oxathiolane ring significantly influence the conformational preference, dictating which conformation is more stable and the equilibrium ratio between them. nih.govresearchgate.net

The study of the interconversion between different conformations, known as conformational dynamics, can be explored experimentally using solution-state Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com NMR is particularly well-suited for investigating dynamic processes that occur on the millisecond to microsecond timescale. mdpi.comnih.gov

Dynamic NMR (D-NMR) techniques, such as lineshape analysis and exchange spectroscopy (EXSY), can be used to study molecules as they interchange between different conformational states. copernicus.orgnih.gov At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of interconversion increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. copernicus.org By analyzing these temperature-dependent changes in the NMR spectrum, it is possible to determine the kinetic and thermodynamic parameters of the conformational exchange, including the energy barriers to rotation and the relative populations of the conformers. copernicus.org More advanced NMR techniques, like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, can probe even faster dynamic processes. nih.gov

Theoretical and computational methods are indispensable tools that complement experimental studies in conformational analysis. researchgate.netrsc.org These approaches allow for the exploration of the potential energy surface (PES) of a molecule to identify stable conformations (local and global minima) and the energy barriers between them. researchgate.netresearchgate.netnih.gov

Table of Conformational Ratios in 3-Oxo-1,3-Oxathiolane Derivatives This table shows the experimentally determined conformational mixture of two half-chair forms (HC1 and HC2) for various substituted 3-oxo-1,3-oxathiolanes, as determined by ¹H NMR spectroscopy. nih.gov

CompoundSubstituentHC1 : HC2 Ratio
6 None81 : 19
7 cis-2-methyl37 : 63
11 cis-5-methyl33 : 67
13 cis-2-p-nitrophenyl54 : 46

Unable to Identify Compound "this compound"

Following a comprehensive search of scientific databases and chemical literature, the specific compound designated as "this compound" could not be definitively identified. The provided name does not correspond to a recognized chemical entity in standard chemical nomenclature databases.

The term "Oxathiolane" refers to a five-membered heterocyclic ring containing one sulfur and one oxygen atom. The "(-)-alpha" designation suggests a specific stereoisomer, indicating a levorotatory compound with an alpha configuration at a key chiral center. The "U" could potentially signify a substituent, such as a uracil (B121893) moiety in the context of nucleoside analogues. However, without a more precise chemical structure or a standard chemical name (e.g., IUPAC name or CAS number), it is not possible to retrieve specific data regarding its stereochemical investigations and conformational landscape.

Research on 1,3-oxathiolane derivatives is extensive, particularly in the field of medicinal chemistry where they serve as scaffolds for antiviral nucleoside analogues. The conformation of the oxathiolane ring is crucial for the biological activity of these compounds and is known to be influenced by the nature and orientation of its substituents. Generally, the five-membered oxathiolane ring is not planar and adopts puckered conformations, such as envelope or twist forms, to minimize steric and torsional strain. The presence of different substituents can significantly alter the energy barriers between these conformations and favor a particular puckered form.

Given the inability to identify the specific compound "this compound," the requested detailed analysis of substituent effects on its ring conformation and flexibility, as per the provided outline, cannot be accurately generated. To proceed with this request, a more specific and recognized chemical identifier for the compound is required.

Mechanistic Investigations of Reactions Involving Oxathiolane Moieties

Elucidation of Reaction Pathways and Transition States

Reaction mechanisms involving oxathiolane moieties are governed by the inherent electronic properties of the sulfur and oxygen heteroatoms, as well as the stereochemistry of the five-membered ring. The elucidation of these pathways often involves studying transition states, which are high-energy, transient configurations that molecules pass through as they transform from reactants to products. organic-chemistry.org These transition states represent energy peaks along a reaction coordinate. organic-chemistry.org The structure of these states, often featuring partial bonds and charges, can be inferred from the structures of reactants, intermediates, and products. organic-chemistry.org

The oxathiolane ring can be synthesized and modified through various nucleophilic and electrophilic pathways. The presence of both a soft sulfur atom and a hard oxygen atom imparts a unique reactivity profile to the ring.

One efficient method for the synthesis of functionalized 1,3-oxathiolane-2-thiones involves the reaction of oxiranes with carbon disulfide. nih.gov The proposed mechanism is initiated by the addition of a methoxide (B1231860) ion to carbon disulfide. nih.gov This is followed by a nucleophilic attack of the resulting intermediate on the oxirane ring, leading to its opening and subsequent cyclization to form the 1,3-oxathiolane-2-thione. nih.gov This process is promoted by a base, such as sodium hydride, which generates the nucleophilic methoxide ion from methanol (B129727). nih.gov

Table 1: Synthesis of 1,3-Oxathiolane-2-thiones via Nucleophilic Ring Opening

Oxirane Substrate Product Yield (%)
Methyl derivative 86-96
Ethyl derivative 86-96
Cyclic derivative 86-96
Aryl derivative 86-96
Heteroaryl derivative 86-96

Data sourced from Yavari et al., 2008. nih.gov

Conversely, electrophilic processes are also central to the construction of the oxathiolane core. A notable example is the synthesis of an oxathiolane intermediate for antiviral drugs. nih.gov This pathway involves the reaction of a thiol with sulfuryl chloride to generate a sulfenyl chloride. nih.govrsc.org This electrophilic sulfur species then reacts with an alkene, such as vinyl acetate (B1210297), in a regioselective 1,2-insertion to form a crucial sulfur-carbon bond. nih.gov Subsequent intramolecular cyclization, often triggered by hydrolysis, yields the oxathiolane ring. nih.gov The proposed mechanism for the final ring-closing step commences with the hydrolysis of an acetate group to generate an aldehyde, followed by hydrolysis of an adjacent α-chloride and subsequent cyclization. nih.gov

The oxathiolane moiety is also employed as a protecting group for carbonyls, utilizing an acid-catalyzed exchange reaction. msu.edu This process highlights the susceptibility of the ring to electrophilic activation by acids, facilitating its cleavage and reformation.

Pericyclic reactions are concerted processes that proceed through a cyclic transition state, involving a redistribution of bonding electrons without the formation of intermediates. ox.ac.uklibretexts.org These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are distinct from ionic or radical pathways and are often highly stereospecific. ox.ac.ukamazonaws.com

Cycloaddition Reactions: These reactions involve the combination of two π-electron systems to form a ring with two new σ-bonds. ox.ac.ukwikipedia.org While specific examples involving the oxathiolane ring as a direct participant in cycloadditions are specialized, derivatives containing π-systems can undergo such reactions. For instance, an oxathiolane-fused diene could potentially participate in a [4+2] Diels-Alder cycloaddition. wikipedia.org

Electrocyclic Reactions: An electrocyclic reaction is a reversible, intramolecular process where a conjugated π-system undergoes cyclization to form a ring by converting a π-bond into a σ-bond, or the reverse ring-opening process. ox.ac.ukyoutube.com The stereochemical outcome of these reactions is dictated by the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical), following the Woodward-Hoffmann rules. wikipedia.org For example, a conjugated system attached to an oxathiolane ring could undergo electrocyclization to form an additional fused ring structure. The biosynthesis of Vitamin D₃ involves a photochemically induced conrotatory ring opening of 7-dehydrocholesterol, which is an example of an electrocyclic reaction in a complex system. youtube.com

Sigmatropic rearrangements are a class of uncatalyzed, intramolecular pericyclic reactions where a σ-bond migrates across a conjugated π-electron system. amazonaws.comwikipedia.org

A particularly relevant type of rearrangement for sulfur-containing heterocycles like oxathiolane is the ox.ac.uklibretexts.org-sigmatropic rearrangement. libretexts.org This reaction is common for allylic sulfoxides, selenoxides, and sulfur ylides. libretexts.orgsemanticscholar.org For instance, an oxathiolane derivative bearing an allylic sulfoxide (B87167) group could undergo a Mislow–Evans rearrangement. libretexts.org This involves the conversion of the allylic sulfoxide to an allylic sulfenate ester via a five-membered ring transition state, which upon treatment with a thiophile can yield an allylic alcohol. libretexts.orgsemanticscholar.org Similarly, a sulfur ylide derived from an oxathiolane could rearrange to form a ring-expanded product. semanticscholar.org These rearrangements can be highly stereoselective, with a strong preference for the formation of the E-alkene at the newly formed double bond. libretexts.org

Ring expansion reactions represent another potential rearrangement pathway. For example, photochemical reactions of related four-membered heterocycles like oxetanes and thietanes can lead to ring expansion, suggesting that appropriately substituted oxathiolanes might undergo similar transformations.

Mechanisms of Alpha-Substitution Reactions Adjacent to the Oxathiolane Ring System

The carbon atoms adjacent to the oxathiolane ring system, particularly if part of a carbonyl group, are susceptible to α-substitution reactions. These reactions proceed by replacing a hydrogen atom at the α-position with an electrophile, typically through an enol or enolate ion intermediate.

Under acidic conditions, α-substitution of a carbonyl group adjacent to an oxathiolane ring proceeds through an enol intermediate. The general mechanism involves two key steps:

Acid-catalyzed enol formation: The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic and the α-protons more acidic. A weak base (like the solvent or the conjugate base of the acid) then removes an α-proton to form the enol.

Nucleophilic attack by the enol: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophile (E⁺). The resulting intermediate cation is stabilized by resonance. Deprotonation of the oxygen atom regenerates the carbonyl group and the acid catalyst, yielding the α-substituted product.

A practical example of this type of reaction is the α-halogenation of ketones or aldehydes in the presence of an acid catalyst. In the synthesis of an oxathiolane drug intermediate, it was hypothesized that excess sulfuryl chloride could α-chlorinate an ester adjacent to the sulfur atom, which would proceed via an acid-catalyzed pathway. nih.gov

In the presence of a base, α-substitution occurs via a resonance-stabilized enolate ion. Enolates are negatively charged and are therefore more powerful nucleophiles than enols.

The mechanism involves:

Enolate formation: A base removes an acidic α-proton from the carbon adjacent to the carbonyl group, forming an enolate ion. Strong bases, such as lithium diisopropylamide (LDA), can convert the carbonyl compound completely into its enolate.

Nucleophilic attack by the enolate: The enolate ion then attacks an electrophile in an SN2-type reaction. The α-carbon of the enolate is the more common site of attack compared to the oxygen.

These reactions are termed "base-promoted" if a full equivalent of the base is consumed, whereas they are "base-catalyzed" if the base is regenerated in the reaction sequence. For example, the halogenation of a ketone in the presence of a base is typically base-promoted because the hydroxide (B78521) ion is consumed. This reaction often leads to polyhalogenation because the introduction of an electron-withdrawing halogen makes the remaining α-protons even more acidic.

Table 2: Comparison of Alpha-Substitution Mechanisms

Feature Acid-Catalyzed Base-Catalyzed / Base-Promoted
Intermediate Enol (neutral) Enolate (anionic)
Nucleophilicity Moderate Strong
Catalyst/Reagent Acid (catalytic) Base (catalytic or stoichiometric)

| Poly-substitution | Can be controlled | Often difficult to prevent (especially for halogenation) |

Mechanistic Aspects of Catalytic Transformations Utilizing Oxathiolanes

The catalytic applications of oxathiolanes are diverse, ranging from their formation as key intermediates in asymmetric synthesis to their direct participation in catalytic cycles. Understanding the mechanisms of these transformations is pivotal for the rational design of more efficient and selective catalysts.

In the synthesis of biologically active molecules, such as nucleoside analogues, oxathiolane intermediates are often formed through catalytic processes. For instance, the stereoselective synthesis of lamivudine, an antiviral medication, can be achieved using enzyme catalysis. Enzymes like Candida antarctica lipase (B570770) B (CAL-B) and subtilisin (STS) have been employed to control the stereochemistry of 1,3-oxathiolane (B1218472) intermediates. nih.gov The proposed mechanism for these enzymatic resolutions involves the formation of a tetrahedral intermediate upon nucleophilic attack of the enzyme's active site on the substrate, leading to the selective acylation or hydrolysis of one enantiomer.

Lewis acids are also prominent catalysts in reactions involving oxathiolanes. The formation of 1,3-oxathiolanes from thioketones and asymmetrically substituted oxiranes can be catalyzed by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄). uzh.ch The mechanism is believed to involve the coordination of the Lewis acid to the oxygen atom of the oxirane, which facilitates a nucleophilic attack by the sulfur atom of the thioketone. This ring-opening and subsequent ring-closing cascade dictates the regioselectivity of the final oxathiolane product. uzh.ch

Furthermore, in certain synthetic methodologies, the oxathiolane ring itself can be a precursor in a catalytic cycle. For example, the hydrolysis of 1,3-oxathiolanes is acid-catalyzed and proceeds through an A-1 type mechanism. acs.org This mechanism involves the protonation of the oxygen atom, followed by the rate-determining cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation intermediate. This intermediate is then attacked by water to yield the final hydrolysis products. The stability of this carbocationic intermediate is a key factor influencing the reaction rate. acs.org

Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the transition states and reaction pathways in such catalytic transformations. These computational approaches allow for the detailed examination of bond-forming and bond-breaking processes, providing insights into the role of the catalyst in lowering the activation energy of the reaction. While specific theoretical studies focusing solely on the catalytic transformations of oxathiolanes are not abundant in the readily available literature, the principles from broader studies on heterocyclic chemistry and reaction mechanisms are applicable.

Solvent Effects on Reactivity, Selectivity, and Reaction Mechanisms

The choice of solvent can dramatically influence the outcome of chemical reactions involving oxathiolane moieties. Solvents can affect reaction rates, alter the stereoselectivity, and in some cases, even change the operative reaction mechanism by differentially solvating the reactants, transition states, and products.

Analysis of Specific and Non-Specific Solvation Interactions

The influence of a solvent can be dissected into two main types of interactions: non-specific and specific solvation.

Non-specific solvation arises from the bulk properties of the solvent, such as its polarity and dielectric constant. These interactions are primarily electrostatic in nature. In reactions involving oxathiolanes that proceed through polar or charged intermediates, a more polar solvent will generally stabilize these species more effectively than a nonpolar solvent. For instance, in the acid-catalyzed hydrolysis of 1,3-oxathiolanes, which involves a carbocationic intermediate, polar protic solvents like water can stabilize this charged species, thereby accelerating the reaction. acs.org The Hughes-Ingold rules provide a qualitative framework for predicting the effect of solvent polarity on reaction rates based on the charge distribution in the reactants and the transition state. nih.gov

Specific solvation refers to direct, well-defined interactions between solvent molecules and the solute, such as hydrogen bonding and donor-acceptor interactions. These interactions can be highly directional and play a critical role in stabilizing specific conformations of reactants or transition states. For example, in the synthesis of certain oxathiolane derivatives, the ability of a solvent to act as a hydrogen bond donor or acceptor can influence the reactivity of the participating functional groups. Protic solvents can form hydrogen bonds with the oxygen atom of the oxathiolane ring, potentially influencing its Lewis basicity and subsequent reactivity. Aprotic polar solvents, on the other hand, are effective at solvating cations while leaving anions relatively "bare," which can enhance the nucleophilicity of anionic reagents used in the synthesis or modification of oxathiolanes. nih.gov

The interplay between specific and non-specific solvation can be complex and is crucial for controlling stereoselectivity. The formation of distinct solute-solvent clusters can lead to different reactive species in solution, which can, in turn, result in different stereochemical outcomes. researchgate.netrsc.org

Impact of Solvent Polarity on Reaction Kinetics and Thermodynamics

The polarity of the solvent has a profound impact on both the kinetics and thermodynamics of reactions involving oxathiolanes.

Kinetics: As a general principle, reactions that proceed through a transition state that is more polar than the reactants will be accelerated by an increase in solvent polarity. acs.orgresearchgate.net Conversely, if the transition state is less polar than the reactants, a more polar solvent will slow the reaction down. This is because a polar solvent will preferentially solvate the more polar species, lowering its energy. If the transition state is the more polar species, its energy is lowered relative to the reactants, thus reducing the activation energy and increasing the reaction rate.

The effect of solvent polarity on the rate of formation of an oxathiolane intermediate was observed in a study where the reaction yield was found to be dependent on the solvent and temperature. While specific kinetic data across a range of solvents was not provided, the optimization of the reaction involved considering the solvent's ability to facilitate the desired transformations while minimizing side reactions. nih.gov

Thermodynamics: Solvent polarity also influences the thermodynamics of a reaction by affecting the relative energies of the reactants and products. A polar solvent will solvate and stabilize polar products more effectively than nonpolar products, which can shift the equilibrium position of a reaction. For reactions involving oxathiolanes where there is a significant change in polarity between reactants and products, the choice of solvent can determine the favorability of the reaction.

The following interactive table summarizes the general effects of solvent polarity on reaction rates based on the nature of the reactants and transition states, which is applicable to reactions involving oxathiolanes.

Reactant TypeTransition State PolarityEffect of Increasing Solvent Polarity on Rate
NeutralMore PolarIncrease
NeutralLess PolarDecrease
ChargedMore Charge DispersedDecrease
ChargedMore Charge ConcentratedIncrease

This table is based on general principles of physical organic chemistry and can be applied to reactions involving oxathiolane moieties.

In the context of the synthesis of 1,3-oxathiolane-2-thiones from oxiranes and carbon disulfide, the reaction is promoted by a methoxide ion in methanol. organic-chemistry.org While a systematic study of solvent polarity was not the focus, the use of a polar protic solvent like methanol is crucial for the generation of the nucleophilic methoxide and for solvating the charged intermediates in the proposed reaction mechanism.

Advanced Spectroscopic Techniques for Oxathiolane Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of oxathiolanes. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, stereochemistry, and conformational preferences of the oxathiolane ring. doi.orgnih.gov The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment, while scalar coupling constants (J) provide insight into the dihedral angles between adjacent protons, which is crucial for stereochemical assignments. doi.orgacs.org

In ¹H NMR, the protons on the oxathiolane ring typically resonate in specific regions, influenced by the electronegativity of the adjacent oxygen and sulfur atoms and the presence of substituents. For instance, protons at C2, positioned between the oxygen and sulfur atoms, often appear at a different chemical shift compared to protons at C4 and C5. modgraph.co.ukpdx.edu Analysis of these chemical shifts and the vicinal coupling constants between protons on the ring allows for the determination of the relative stereochemistry of substituents. doi.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted 1,3-Oxathiolanes.
PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Influencing Factors
C2-H4.5 - 5.575 - 90Nature of C2 substituent, stereochemistry
C4-H₂2.8 - 3.530 - 40Proximity to sulfur, substituent effects
C5-H₂3.8 - 4.565 - 75Proximity to oxygen, substituent effects

Note: Chemical shifts are approximate and can vary significantly based on solvent, concentration, and the specific nature and stereochemistry of substituents.

For oxathiolanes with complex substitution patterns or stereoisomers, one-dimensional NMR spectra can become crowded and difficult to interpret. nih.gov In such cases, multi-dimensional NMR techniques are employed to resolve overlapping signals and establish atomic connectivity. longdom.orgipb.pt

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds. longdom.org In an oxathiolane derivative, COSY spectra reveal correlations between protons on adjacent carbons (e.g., H4 with H5), helping to trace the carbon backbone of the ring and substituents. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. libretexts.org This technique is invaluable for unambiguously assigning the ¹³C signals corresponding to each protonated carbon in the oxathiolane ring. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). core.ac.uk This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking a substituent to its position on the oxathiolane ring. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space, regardless of whether they are bonded. ipb.ptwordpress.com For oxathiolanes, NOESY is a powerful tool for determining relative stereochemistry by observing through-space interactions between substituents or between substituents and ring protons.

The five-membered oxathiolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, such as envelope and twist forms. doi.org Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these conformational exchange processes and to determine the energy barriers associated with them. unibas.itnih.gov

This technique involves recording NMR spectra at different temperatures. At low temperatures, the rate of conformational exchange is slow on the NMR timescale, and separate signals for the axial and equatorial protons of each conformation may be observed. As the temperature is raised, the rate of exchange increases. This leads to broadening of the signals, which eventually coalesce into a single time-averaged signal at a higher temperature. missouri.edu

By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to calculate the rate of the exchange process and, subsequently, the activation energy (ΔG‡) for the conformational interconversion. unibas.itmissouri.edu These studies provide critical insights into the flexibility of the oxathiolane ring and how it is influenced by different substitution patterns.

Mass Spectrometry-Based Analytical Methodologies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of oxathiolane compounds and for gaining structural information through the analysis of fragment ions.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous identification of newly synthesized oxathiolane derivatives. longdom.org Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass of a molecule with very high accuracy (typically to within 5 parts per million, ppm). utoledo.edursc.org

This high accuracy allows for the determination of the elemental composition of a molecule. uci.edu For a given measured mass, only a limited number of elemental formulas are possible within the error tolerance of the instrument. longdom.org When combined with other data, such as the elements known to be present in the starting materials, HRMS can provide definitive confirmation of the molecular formula of an oxathiolane product. northwestern.edu

Table 2: Example of HRMS Data for an Oxathiolane Derivative.
Molecular FormulaCalculated Exact Mass (m/z)Measured Exact Mass (m/z)Mass Difference (ppm)
C₅H₁₀OS118.0452118.0450-1.7

This data confirms the elemental composition of the molecule as C₅H₁₀OS.

Tandem Mass Spectrometry (MS/MS) is a technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. uab.edu In an MS/MS experiment, ions of a specific m/z (the precursor or parent ions) are selected, subjected to collision-induced dissociation (CID) to break them into smaller fragments (product or daughter ions), and then the m/z of these fragments are analyzed. chemguide.co.uklibretexts.org

The fragmentation of the oxathiolane ring and its substituents often occurs in predictable ways, providing valuable structural information. msu.educreative-proteomics.com Characteristic fragmentation pathways can include:

Cleavage of the oxathiolane ring, leading to the loss of small neutral molecules like ethene, thioformaldehyde, or formaldehyde.

Loss of substituents from the ring.

Retro-Diels-Alder type reactions in certain fused-ring systems. msu.edu

By piecing together the information from the observed fragment ions, researchers can deduce the connectivity of the atoms within the original oxathiolane molecule, confirm the identity of substituents, and distinguish between isomers. researchgate.netresearchgate.netnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org These techniques are used to identify the functional groups present in an oxathiolane derivative and to obtain information about its molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A particular vibration is IR-active only if it causes a change in the molecule's dipole moment. libretexts.org For oxathiolanes, IR spectra can reveal the presence of:

C-O stretching vibrations: Typically observed in the 1000-1200 cm⁻¹ region.

C-S stretching vibrations: These are generally weaker and appear in the 600-800 cm⁻¹ region.

S=O stretching vibrations: In oxathiolane oxides or dioxides, this strong absorption is found in the 1030-1070 cm⁻¹ (sulfoxides) and 1300-1350 cm⁻¹ (sulfones) regions.

Vibrations from substituents: For example, a strong C=O stretch around 1700 cm⁻¹ for a ketone or ester substituent.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. libretexts.org Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. For oxathiolanes, it can provide complementary information on:

C-C and C-S backbone vibrations: These are often more prominent in the Raman spectrum.

S-S stretching vibrations: In related disulfide-containing compounds, this bond gives a characteristic Raman signal.

The combination of IR and Raman spectroscopy provides a more complete vibrational picture of the molecule, aiding in its structural confirmation. elixirpublishers.comasianjournalofphysics.com

Applications of Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the molecular structure of a compound. google.com The principle of FTIR is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. jove.com These absorption frequencies are characteristic of the types of bonds and functional groups present, providing a molecular "fingerprint" of the substance. nih.gov

In the context of oxathiolane derivatives like Lamivudine, FTIR spectroscopy is instrumental in confirming the presence of key structural motifs. The spectrum reveals characteristic absorption bands corresponding to the vibrations of the cytosine ring, the oxathiolane ring, and the hydroxyl and amine groups. For instance, studies on Lamivudine have identified vibrations associated with N-H, O-H, C-H, C=O, C=N, and C-S bonds. nih.gov

Detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the precise assignment of observed spectral bands to specific molecular motions (stretching, bending, rocking). nih.gov This level of detail is crucial for confirming the synthesis of the target molecule and for studying intermolecular interactions, such as the hydrogen-bonding networks that dictate crystal packing and polymorphism. researchgate.net FTIR can effectively distinguish between different polymorphic forms of a drug, as these forms exhibit subtle but distinct differences in their infrared spectra due to variations in their crystal lattice and intermolecular interactions. researchgate.net

Table 1: Selected Experimental and Calculated FTIR Vibrational Frequencies for Lamivudine nih.gov Data derived from DFT calculations and experimental spectra.

Experimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment (Dominant Mode)
33583402ν(N-H)
30843110ν(C-H) aromatic
16481655ν(C=O)
16031608ν(C=C)
14951501β(N-H)
12681275ν(C-N)
10901095ν(C-O) oxathiolane ring
640645ν(C-S) oxathiolane ring

(ν: stretching; β: in-plane bending)

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FTIR. jove.com While FTIR is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. nih.gov A molecule scatters incident monochromatic light (usually from a laser), and while most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). nih.gov The frequency shift corresponds to the vibrational energy levels of the molecule. A key selection rule is that a vibration must cause a change in the polarizability of the molecule to be Raman-active. nih.gov

This complementary nature is particularly useful in analyzing oxathiolane nucleosides. Vibrations that are weak or forbidden in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, symmetric vibrations of non-polar bonds often produce strong Raman signals but weak IR absorption. Raman spectroscopy is highly sensitive to the conformation of the pyrimidine (B1678525) base and the puckering of the oxathiolane ring. cas.czrsc.org It is also effective for studying intermolecular interactions and the structure of these molecules in aqueous solutions, as the Raman scattering of water is typically weak and does not obscure the spectrum of the analyte. nih.govdoi.org Studies on nucleosides and their analogues have shown that specific Raman bands can be correlated with sugar pucker, glycosidic bond orientation, and base stacking, providing dynamic structural information that is highly relevant to biological function. nih.govdoi.org

Electronic Spectroscopy: UV-Vis and Circular Dichroism (CD) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy and Circular Dichroism (CD) spectroscopy are techniques that probe the electronic transitions within a molecule.

UV-Vis Spectroscopy measures the absorption of UV or visible light as a function of wavelength. In oxathiolane nucleoside analogues like Lamivudine, the primary chromophore (light-absorbing group) is the pyrimidine or purine (B94841) base. The UV-Vis spectrum of Lamivudine in various solvents consistently shows a strong absorption maximum (λmax) around 270-275 nm, which is characteristic of the π → π* electronic transitions within the cytosine ring. researchgate.netresearchgate.netnih.gov This technique is routinely used for quantitative analysis and to confirm the presence and integrity of the nucleobase in the molecule. biochemjournal.comijbpas.com

Circular Dichroism (CD) Spectroscopy is an absorption spectroscopy method that measures the difference in absorbance of left and right circularly polarized light by a chiral molecule. cas.cz This technique is exclusively sensitive to the three-dimensional arrangement of atoms and is therefore invaluable for studying chiral compounds like the (-)-enantiomer of oxathiolane nucleosides. While enantiomers have identical UV-Vis spectra, they produce mirror-image CD spectra.

The biological activity of nucleoside analogues is critically dependent on their absolute configuration. umich.edu For instance, the (-)-enantiomers of oxathiolane cytosine nucleosides are significantly more potent as antiviral agents than their (+)-counterparts. umich.edu CD spectroscopy can be used to:

Confirm the enantiomeric purity of a sample.

Determine the absolute configuration of chiral centers by comparing experimental spectra to those of known standards or theoretical calculations. mdpi.com

Study conformational changes in the molecule, as the CD spectrum is sensitive to the relative orientation of the chromophore (the base) and the chiral center (the oxathiolane ring).

X-ray Diffraction Studies for Precise Molecular Geometry Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and torsional angles, which together define the exact molecular conformation and configuration.

For oxathiolane derivatives, single-crystal XRD is crucial for establishing the absolute stereochemistry of the chiral centers and determining the conformation (puckering) of the five-membered oxathiolane ring. google.com Studies on Lamivudine have revealed detailed structural information for its different polymorphic and solvated forms. google.commdpi.com For example, the crystal structure of one form of Lamivudine was determined to be a hemihydrate, crystallizing in the chiral space group P21. google.commdpi.com Such analyses provide precise geometric data, including the C-S and C-O bond lengths within the oxathiolane ring and the orientation of the cytosine base relative to the sugar mimic.

In cases where suitable single crystals cannot be obtained, Powder X-ray Diffraction (PXRD) is a valuable alternative. mdpi.commdpi.com While it does not provide the same level of atomic detail as single-crystal analysis, PXRD is a powerful tool for identifying crystalline phases, determining the purity of a sample, and characterizing different polymorphs. mdpi.comresearchgate.net The diffraction pattern of a crystalline solid is unique and serves as a fingerprint for that specific crystal form. mdpi.com

Table 2: Representative Crystallographic Data for Lamivudine (Form III) google.commdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP21
a (Å)10.23
b (Å)7.75
c (Å)14.85
β (°)108.5
Volume (ų)1114
Z (molecules/unit cell)4

Applications of Oxathiolane Scaffolds in Advanced Organic Synthesis

Oxathiolane Derivatives as Chiral Building Blocks for Complex Molecule Synthesis

The primary application of enantiomerically pure oxathiolane derivatives is as chiral building blocks, where the inherent stereochemistry of the oxathiolane ring is used to direct the stereochemical outcome of subsequent reactions, ultimately leading to the synthesis of complex chiral molecules. nih.govnih.gov This strategy is particularly prominent in the synthesis of sugar-modified nucleoside analogues, which are crucial therapeutic agents. researchgate.net

A quintessential example is the synthesis of Lamivudine (3TC) and Emtricitabine (FTC), both potent anti-HIV drugs. nih.gov The core of these molecules is a 1,3-oxathiolane (B1218472) ring that replaces the natural sugar moiety of a nucleoside. The biological activity is critically dependent on the specific stereochemistry of this ring. Therefore, synthetic strategies focus on constructing an enantiomerically pure 1,3-oxathiolane core which is then coupled with the appropriate nucleobase. researchgate.net

Table 1: Key Strategies for Synthesis of Chiral Oxathiolane Building Blocks
Chiral Starting Material/PrecursorKey Reaction StepResulting Oxathiolane IntermediateApplication
L-gulose derivativeMulti-step conversionChiral oxathiolane intermediate (20a)Synthesis of (-)-BCH-189 (Lamivudine)
(+)-thiolactic acid and 2-benzoyloxyacetaldehydeCoupling using boron trifluoride etherateDiastereomeric oxathiolane acids (29, 30)Synthesis of 3TC precursor (31)
Protected glycolic aldehyde and 2-mercaptoacetic acidCondensation at reflux in toluene1,3-oxathiolane lactone (6)General precursor for oxathiolane derivatives

Utilization of Oxathiolane-Derived Ligands or Organocatalysts in Asymmetric Reactions

Information regarding the specific use of oxathiolane-derived scaffolds as the primary chiral component in ligands for metal-based catalysis or in standalone organocatalysts is not extensively documented in the reviewed literature. While chiral auxiliaries and ligands based on other heterocyclic systems, such as oxazolines, are well-established, the direct application of the oxathiolane ring in this context appears to be a less explored area of research.

Development of Novel Synthetic Methodologies Leveraging Oxathiolane Reactivity and Structure

Recent research has focused on developing more efficient and economical methods for constructing the oxathiolane ring itself, moving away from traditional multi-step routes that rely on expensive chiral starting materials.

One innovative approach is termed "supply-centered synthesis," which develops a synthetic route constrained by the use of low-cost, widely available starting materials. nih.gov This methodology was successfully applied to the synthesis of the key oxathiolane intermediate for Lamivudine (3TC) and Emtricitabine (FTC). The synthesis begins with fundamental chemical feedstocks like chloroacetic acid, vinyl acetate (B1210297), and sodium thiosulfate. nih.gov The core of this strategy is the use of sulfenyl chloride chemistry to construct the oxathiolane framework from these acyclic precursors. nih.gov Thiol-substituted esters, derived from thioglycolic acid and a chiral auxiliary like L-menthol, are halogenated with sulfuryl chloride. The resulting sulfenyl chloride intermediate then reacts with vinyl acetate to form a key sulfur-carbon bond. A subsequent cyclization in water generates the target oxathiolane. nih.govnih.gov

Table 2: Overview of Supply-Centered Synthesis of an Oxathiolane Intermediate
Starting MaterialsKey ReagentsKey TransformationOverall Yield
Thioglycolic acid, L-menthol, Vinyl acetateSulfuryl chloride, WaterSulfenyl chloride formation and reaction with vinyl acetate, followed by cyclization56%

Another novel methodology focuses on the synthesis of functionalized 1,3-oxathiolane-2-thiones. An efficient, high-yielding process has been developed that involves the reaction of various oxiranes with carbon disulfide. organic-chemistry.org The reaction is promoted by a catalytic amount of sodium hydride and methanol (B129727) at room temperature. organic-chemistry.org The proposed mechanism involves the generation of a methoxide (B1231860) ion, which reacts with carbon disulfide to form an intermediate. This intermediate then facilitates the nucleophilic ring-opening of the oxirane, leading to the formation of the 1,3-oxathiolane-2-thione product. organic-chemistry.org This method is notable for its mild conditions and broad substrate scope, accommodating a range of substituted oxiranes. organic-chemistry.org

Table 3: Synthesis of 1,3-Oxathiolane-2-thiones from Oxiranes
Oxirane SubstratePromoter SystemReaction ConditionsProduct Yield
Methyl, ethyl, cyclic, aryl, and heteroaryl derivativesSodium hydride (10 mol%), MethanolRoom temperature86–96%

These advancements in synthetic methodology not only provide more sustainable and cost-effective routes to valuable oxathiolane-containing compounds but also expand the toolkit available to organic chemists for constructing complex molecular architectures.

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